Tepilamide fumarate

Catalog No.
S547390
CAS No.
1208229-58-6
M.F
C11H17NO5
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tepilamide fumarate

CAS Number

1208229-58-6

Product Name

Tepilamide fumarate

IUPAC Name

4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C11H17NO5/c1-4-12(5-2)9(13)8-17-11(15)7-6-10(14)16-3/h6-7H,4-5,8H2,1-3H3/b7-6+

InChI Key

AKUGRXRLHCCENI-VOTSOKGWSA-N

SMILES

CCN(CC)C(=O)COC(=O)C=CC(=O)OC

Solubility

Soluble in DMSO

Synonyms

XP-23829; XP23829; XP 23829; tepilamide fumarate;

Canonical SMILES

CCN(CC)C(=O)COC(=O)C=CC(=O)OC

Isomeric SMILES

CCN(CC)C(=O)COC(=O)/C=C/C(=O)OC

Description

The exact mass of the compound Tepilamide fumarate is 243.1107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tepilamide fumarate is a novel compound classified as a fumaric acid ester, specifically a prodrug of methyl hydrogen fumarate. It is currently undergoing clinical trials for the treatment of moderate to severe plaque psoriasis and has shown promise in enhancing oncolytic virotherapy. Tepilamide fumarate is designed to improve the bioavailability and therapeutic effects associated with its parent compound, dimethyl fumarate, by offering a more favorable pharmacokinetic profile .

Typical of fumaric acid esters, including:

  • Hydrolysis: Tepilamide fumarate can be hydrolyzed to release methyl hydrogen fumarate, which is the active form responsible for its therapeutic effects.
  • Oxidation: The compound can undergo oxidation reactions, potentially impacting its efficacy and stability.
  • Electrophilic reactions: Similar to other fumarates, tepialmide fumarate can react with thiol groups in proteins, leading to the succination of cysteine residues, which can modulate protein function and signaling pathways .

Tepilamide fumarate exhibits several biological activities primarily through its modulation of oxidative stress and inflammation. It activates the nuclear factor erythroid 2-related factor 2 pathway, which enhances the expression of antioxidant genes. This mechanism helps combat oxidative stress-related diseases. Additionally, it influences immune responses by inhibiting pro-inflammatory signaling pathways and promoting anti-inflammatory cell types .

Furthermore, tepialmide fumarate has been shown to enhance the susceptibility of cancer cells to viral infections, making it a potential candidate for oncolytic virotherapy. It inhibits type I interferon responses and nuclear factor kappa-light-chain-enhancer of activated B cells signaling, thereby amplifying the efficacy of oncolytic viruses .

The synthesis of tepialmide fumarate typically involves:

  • Esterification: The reaction between fumaric acid and an appropriate alcohol (in this case, methyl alcohol) under acidic conditions to form the ester.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain pure tepialmide fumarate.

The exact synthetic route may vary based on specific laboratory protocols and desired purity levels .

Tepilamide fumarate is primarily being investigated for:

  • Psoriasis Treatment: It is undergoing clinical trials aimed at treating moderate to severe plaque psoriasis.
  • Oncolytic Virotherapy: The compound enhances the efficacy of viral therapies against cancer by modifying immune responses and increasing viral infectivity in tumor cells .
  • Potential Antioxidant Therapy: Its antioxidant properties may have broader applications in treating diseases associated with oxidative stress.

Studies have indicated that tepialmide fumarate interacts with various biological pathways:

  • Immune Modulation: It alters immune cell differentiation and function, favoring anti-inflammatory responses over pro-inflammatory ones.
  • Viral Infection Potentiation: Tepilamide fumarate enhances the infectivity of oncolytic viruses by inhibiting host antiviral responses .
  • Chemical Interactions: The compound can react with thiols in proteins, leading to modifications that affect cellular signaling pathways.

Tepilamide fumarate shares similarities with several other compounds in the fumaric acid ester category. Here are some comparable compounds:

Compound NameKey CharacteristicsUnique Aspects
Dimethyl FumarateApproved for multiple sclerosis; well-studiedEstablished clinical use
Monomethyl FumarateEffective in psoriasis treatment; prodrug formRapid metabolism compared to diesters
Diroximel FumarateSimilar pharmacokinetics; used for multiple sclerosisLess studied than dimethyl fumarate
Monoethyl FumarateUsed in dermatological applicationsDifferent pharmacological profile

Tepilamide fumarate's uniqueness lies in its specific application in enhancing viral therapies while also targeting psoriasis treatment, distinguishing it from other similar compounds that primarily focus on either autoimmune conditions or viral infections alone .

Molecular Structure

IUPAC Nomenclature and Chemical Identity

Tepilamide fumarate represents a synthetic organic compound with the IUPAC name 4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate [1] [2]. The compound is also systematically designated as 2-(diethylamino)-2-oxoethyl methyl fumarate according to alternative nomenclature conventions [5]. The chemical identity is further established through its Chemical Abstracts Service registry number 1208229-58-6 [1] [3].

The compound belongs to the fumaric acid ester class and functions as a prodrug of monomethyl fumarate [2] [7]. Alternative chemical designations include 2-Butenedioic acid (2E)-, 1-(2-(diethylamino)-2-oxoethyl) 4-methyl ester, reflecting the structural relationship to the parent fumaric acid backbone [1]. The International Nonproprietary Name designation assigns this compound the identifier tepilamide fumarate with INN number 10672 [2].

Stereochemical Properties and E/Z Configuration

The stereochemical configuration of tepilamide fumarate is definitively established as the E-isomer, as indicated by the (E)-but-2-enedioate portion of its IUPAC name [1]. This E-configuration refers to the trans arrangement of substituents across the central carbon-carbon double bond of the fumaric acid moiety [8] [9]. The compound contains one defined bond stereocenter and zero undefined bond stereocenters, confirming the exclusive E-geometry [1].

The E-configuration is maintained through the fumaric acid backbone, where the carboxyl-derived substituents are positioned on opposite sides of the double bond [24] [25]. This geometric arrangement is thermodynamically favored and contributes to the compound's stability profile [24]. The stereochemical integrity is reflected in the InChI representation, which specifically denotes the E-configuration through the "/b7-6+" notation [1] [3].

Structural Representation and Conformational Analysis

The molecular structure exhibits a characteristic fumaric acid ester architecture with asymmetric substitution patterns [1] [2]. The structural framework consists of a central trans-alkene core flanked by methyl ester and diethylaminoethyl ester functionalities [1]. The compound demonstrates significant conformational flexibility, evidenced by eight rotatable bonds within the molecular framework [1].

Structural ParameterValue
Heavy Atom Count17
Rotatable Bond Count8
Defined Bond Stereocenters1
Molecular Complexity307

The three-dimensional conformational profile indicates substantial flexibility around the ester linkages, particularly at the diethylaminoethyl substituent [1]. The topological polar surface area measures 72.9 Ų, reflecting the contribution of oxygen and nitrogen heteroatoms to the molecular surface properties [1]. The structural representation through SMILES notation is CCN(CC)C(=O)COC(=O)/C=C/C(=O)OC, emphasizing the E-configuration of the central double bond [1] [23].

Physicochemical Properties

Molecular Weight and Formula (C11H17NO5)

Tepilamide fumarate possesses the molecular formula C11H17NO5 with a calculated molecular weight of 243.26 g/mol [1] [4]. The exact mass determination yields 243.11067264 Da, with the monoisotopic mass maintaining the same value [1]. These parameters confirm the molecular composition comprising eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and five oxygen atoms [1] [3].

Molecular PropertyValueReference Method
Molecular Weight243.26 g/molPubChem 2.2
Exact Mass243.11067264 DaPubChem 2.2
Monoisotopic Mass243.11067264 DaPubChem 2.2
Elemental CompositionC11H17NO5Computed Analysis

The molecular weight places tepilamide fumarate within the small molecule drug category, with the relatively low molecular weight facilitating potential bioavailability characteristics [1]. The nitrogen content contributes to the basic character of the molecule through the diethylamino functionality [2]. The oxygen content, primarily from ester functionalities, influences the compound's polarity and hydrogen bonding capacity [1].

Solubility Characteristics

Tepilamide fumarate demonstrates variable solubility profiles across different solvent systems [4] [12]. In dimethyl sulfoxide, the compound achieves high solubility with concentrations reaching 125 mg/mL (513.85 mM) or greater [4] [12]. Aqueous solubility is substantially lower, requiring sonication to achieve 50 mg/mL (205.54 mM) in water [4] [12].

Solvent SystemSolubilityConcentration
Dimethyl Sulfoxide≥125 mg/mL513.85 mM
Water (with sonication)50 mg/mL205.54 mM
Phosphate Buffered Saline25 mg/mL102.77 mM

The lipophilicity parameter XLogP3-AA registers 0.5, indicating moderate hydrophilic character [1]. This value suggests balanced partition behavior between aqueous and lipid phases [1]. The compound demonstrates enhanced solubility in mixed solvent formulations, with various pharmaceutical excipient combinations achieving concentrations of 2.08 mg/mL or greater [12].

Stability Profile and Degradation Pathways

The stability characteristics of tepilamide fumarate are influenced by its fumaric acid ester structure [13] [14]. Storage recommendations specify powder form stability at -20°C for three years, with reduced stability periods at elevated temperatures [4] [12]. In solution, the compound maintains stability at -80°C for two years or -20°C for one year [12].

Degradation pathways for fumaric acid ester compounds typically involve hydrolytic cleavage of ester bonds [13] [14]. The compound's prodrug nature suggests susceptibility to esterase-mediated hydrolysis, particularly affecting the methyl ester functionality [11] [14]. Thermal degradation studies on related fumaric acid compounds indicate potential formation of multiple degradation products under elevated temperature conditions [13].

The E-configuration of the central double bond provides inherent stability compared to the corresponding Z-isomer [24]. However, prolonged exposure to light or extreme pH conditions may potentially affect the stereochemical integrity [24]. The diethylamino functionality may undergo oxidative degradation under certain conditions, necessitating appropriate storage under inert atmosphere conditions [12].

Spectroscopic and Analytical Properties

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of tepilamide fumarate reveals characteristic signal patterns consistent with its structural framework [15] [17]. The fumaric acid moiety generates distinctive signals in the alkene region, with the E-configuration producing specific coupling patterns between the vinyl protons [17]. The diethylamino substituent contributes multiple signals in the aliphatic region, including characteristic patterns for the N-ethyl groups [17].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural confirmation through carbonyl carbon resonances from both ester functionalities [17]. The compound's nuclear magnetic resonance profile has been utilized in isotopomer analysis studies, where carbon-13 enrichment patterns can be tracked through the carboxylate positions [17]. The chemical shift assignments for the vinyl carbons reflect the E-stereochemistry of the central double bond [17].

The nuclear magnetic resonance analysis benefits from the compound's relatively simple structure, allowing for straightforward peak assignment and structural confirmation [17]. Advanced two-dimensional nuclear magnetic resonance techniques provide enhanced resolution for complete structural elucidation, particularly useful for confirming the stereochemical configuration [17].

Mass Spectrometry Analysis

Mass spectrometric analysis of tepilamide fumarate provides definitive molecular weight confirmation and fragmentation pattern characterization [20] [21]. The compound exhibits a molecular ion peak at m/z 243, corresponding to the calculated molecular weight [1]. Fragmentation patterns typically involve cleavage at the ester linkages, generating characteristic fragment ions [20].

High-resolution mass spectrometry confirms the exact molecular composition with precision mass measurements matching the theoretical values [1]. The compound's behavior in electrospray ionization mass spectrometry demonstrates formation of protonated molecular ions [M+H]+ under positive ion conditions [20]. Tandem mass spectrometry experiments reveal diagnostic fragmentation pathways useful for analytical confirmation [20].

The mass spectrometric profile serves as a crucial analytical tool for compound identification and purity assessment [20] [21]. Liquid chromatography-mass spectrometry methods have been developed for quantitative analysis, with detection limits in the nanogram range achievable [21]. The compound's relatively low molecular weight facilitates efficient ionization and detection across various mass spectrometric platforms [21].

Chromatographic Behavior

Chromatographic analysis of tepilamide fumarate employs reversed-phase liquid chromatography systems with C18 stationary phases [21] [22]. The compound demonstrates favorable retention characteristics on conventional silica-based columns, with retention times influenced by mobile phase composition [21]. Gradient elution methods using acetonitrile and aqueous buffer systems provide optimal resolution and peak shape [21].

Chromatographic ParameterTypical Value
Column TypeC18 Reversed-Phase
Mobile PhaseAcetonitrile/Aqueous Buffer
Flow Rate0.5 mL/min
DetectionUV at 254 nm
Retention Time10-15 minutes

The ultraviolet absorption characteristics enable detection at 254 nm wavelength, providing sensitive analytical detection [21]. The compound's chromatographic behavior allows for effective separation from related impurities and degradation products [21] [22]. High-performance liquid chromatography methods have been validated for pharmaceutical analysis, demonstrating excellent reproducibility and accuracy [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Exact Mass

243.11067264 g/mol

Monoisotopic Mass

243.11067264 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KOS9TZ09CM

Dates

Modify: 2024-02-18

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